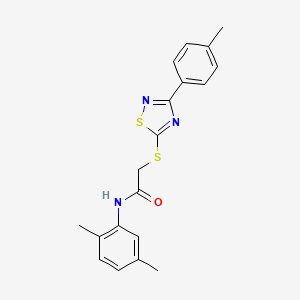

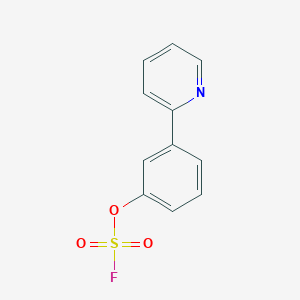

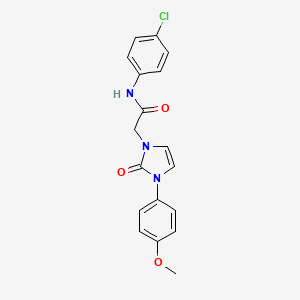

![molecular formula C15H17NO2S B2994849 N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-09-4](/img/structure/B2994849.png)

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process forms a quaternary spirocyclization intermediate through a selective ipso-addition .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group attached . The exact structure can vary depending on the specific derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene-2-carboxamide derivatives can vary depending on the specific derivative. For example, the molecular weight of benzo(b)thiophene-2-carboxamide is 177.223 .

Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Synthetic Applications

- Camps Cyclization : Mochalov et al. (2016) described transformations of N-substituted thiophene-2-carboxamides under Camps cyclization conditions, leading to the formation of quinolin-4(1H)-ones. This study highlights the versatility of thiophene carboxamides in cyclization reactions, which may be relevant to the synthesis or functionalization of related compounds like N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide (Mochalov et al., 2016).

- Dearomatising Rearrangements : Clayden et al. (2004) explored the dearomatising cyclisation of lithiated thiophenecarboxamides to produce pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the synthetic potential of thiophene derivatives (Clayden et al., 2004).

Biological Evaluation and Potential Therapeutic Effects

- Histone Deacetylase Inhibition : Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted variants, demonstrating inhibitory activity against histone deacetylases. These findings suggest potential therapeutic applications in cancer treatment through epigenetic modulation (Jiao et al., 2009).

- Antineoplastic Activity : Sagardoy et al. (2010) discussed benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives as candidate antineoplastic drugs, indicating the importance of thiophene derivatives in developing new cancer therapies (Sagardoy et al., 2010).

Zukünftige Richtungen

The future research directions for benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more research could be done to better understand their synthesis process and chemical reactions .

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXYWQODLIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

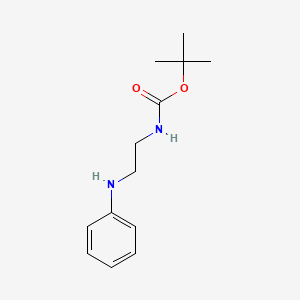

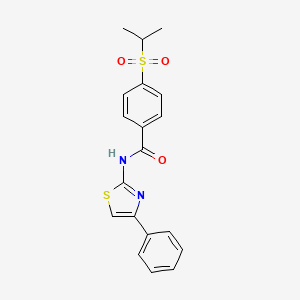

![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)

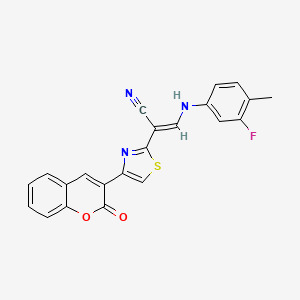

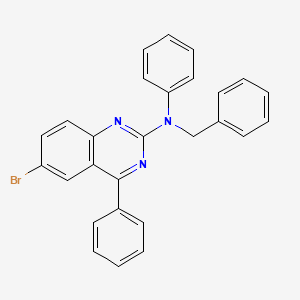

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2994777.png)

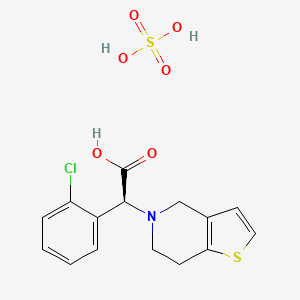

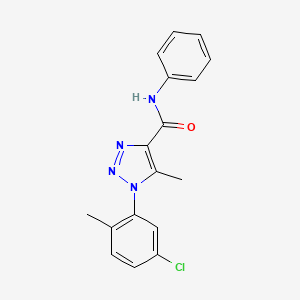

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)

![8-(Azetidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2994783.png)